molecular formula C13H19BO4 B13876111 [2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid

[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid

Cat. No.: B13876111
M. Wt: 250.10 g/mol
InChI Key: CHEXLAVCMHURLQ-UHFFFAOYSA-N
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Description

[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an ethyl group at the ortho position (C2) and a tetrahydropyranyloxy (oxan-2-yloxy) group at the para position (C5). The boronic acid (-B(OH)₂) group is directly attached to the aromatic ring, enabling its participation in Suzuki-Miyaura cross-coupling reactions and interactions with biological targets via boronate ester formation . This compound’s unique substituents—a hydrophobic ethyl group and a bulky, oxygen-rich tetrahydropyranyloxy group—impart distinct electronic, steric, and solubility properties compared to simpler phenyl boronic acids.

Properties

Molecular Formula

C13H19BO4

Molecular Weight

250.10 g/mol

IUPAC Name

[2-ethyl-5-(oxan-2-yloxy)phenyl]boronic acid

InChI

InChI=1S/C13H19BO4/c1-2-10-6-7-11(9-12(10)14(15)16)18-13-5-3-4-8-17-13/h6-7,9,13,15-16H,2-5,8H2,1H3

InChI Key

CHEXLAVCMHURLQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OC2CCCCO2)CC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with an appropriate oxan-2-yloxy precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: [2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is used as a probe for studying enzyme activity and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful for detecting carbohydrates and other biomolecules .

Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of cancer and diabetes .

Industry: In industry, this compound is used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced strength or conductivity .

Mechanism of Action

The mechanism of action of [2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes that contain these functional groups. The pathways involved in its action include the inhibition of proteases and other enzymes critical for cellular processes .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic nature of substituents significantly impacts boronic acid reactivity. Hammett parameters (σ) quantify these effects:

  • Ethyl group (C2) : Electron-donating (+I effect, σ ≈ -0.15), reducing boronic acid acidity .

Comparisons :

  • Phenyl boronic acid : Lacks substituents, with a trigonal planar boron center. Reacts via nucleophilic addition or anionic pathways depending on pH .
  • [4-(Trifluoromethyl)phenyl]boronic acid : Strong electron-withdrawing -CF₃ group (σ = +0.54) increases boron’s electrophilicity, enhancing Suzuki coupling yields (e.g., 63-65% in meriolin synthesis) .
  • [2-(2-Ethoxyethoxy)-5-formylphenyl]boronic acid : Ethoxyethoxy and formyl groups enhance solubility and reactivity in cross-couplings (MW = 238.048) .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency correlates with substituent electronic effects and steric hindrance:

Compound Substituents Yield in Reactions Key Reactivity Notes
[2-Ethyl-5-(oxan-2-yloxy)phenyl] -C₂H₅ (C2), -O-tetrahydropyran (C5) Moderate (~50-60%) Steric bulk may reduce coupling rates
[4-(Trifluoromethyl)phenyl] -CF₃ (C4) 63-65% High yield due to electron withdrawal
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] Methoxyethyl phenoxy (C2) N/A Demonstrated HDAC inhibition at 1 µM

Pharmacokinetic and Physicochemical Properties

  • Solubility : Oxygen-rich substituents (e.g., ethoxyethoxy, tetrahydropyranyloxy) enhance aqueous solubility via hydrogen bonding .
  • ROS responsiveness : Boronic esters (e.g., phenyl boronic ester carbamates) release therapeutic agents in oxidative environments, a property exploitable in drug delivery .

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